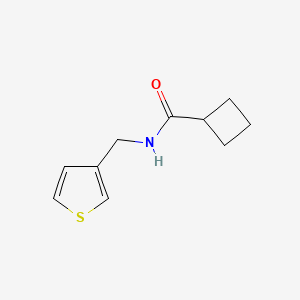
N-(チオフェン-3-イルメチル)シクロブタンカルボキサミド
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(thiophen-3-ylmethyl)cyclobutanecarboxamide is a compound with the molecular formula C10H13NOS and a molecular weight of 195.28 g/mol. This compound features a thiophene ring, which is a five-membered heteroaromatic ring containing a sulfur atom. Thiophene derivatives are known for their diverse applications in medicinal chemistry and material science .
科学的研究の応用
N-(thiophen-3-ylmethyl)cyclobutanecarboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the development of organic semiconductors and other advanced materials
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(thiophen-3-ylmethyl)cyclobutanecarboxamide typically involves the reaction of thiophen-3-ylmethanol with cyclobutanecarboxylic acid chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acid chloride .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .
化学反応の分析
Types of Reactions
N-(thiophen-3-ylmethyl)cyclobutanecarboxamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the carboxamide can be reduced to form amines.
Substitution: Electrophilic substitution reactions can occur on the thiophene ring.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.
Substitution: Halogenating agents like bromine or chlorine can be used for electrophilic substitution.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Halogenated thiophene derivatives.
作用機序
The mechanism of action of N-(thiophen-3-ylmethyl)cyclobutanecarboxamide involves its interaction with specific molecular targets. The thiophene ring can interact with various enzymes and receptors, modulating their activity. The carboxamide group can form hydrogen bonds with biological molecules, enhancing its binding affinity and specificity .
類似化合物との比較
Similar Compounds
- N-(thiophen-2-ylmethyl)cyclobutanecarboxamide
- N-(thiophen-3-ylmethyl)cyclopentanecarboxamide
- N-(thiophen-3-ylmethyl)cyclohexanecarboxamide
Uniqueness
N-(thiophen-3-ylmethyl)cyclobutanecarboxamide is unique due to its specific combination of a thiophene ring and a cyclobutanecarboxamide moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
生物活性
N-(thiophen-3-ylmethyl)cyclobutanecarboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
N-(thiophen-3-ylmethyl)cyclobutanecarboxamide features a thiophene ring linked to a cyclobutanecarboxamide moiety. This unique structure contributes to its diverse biological activities. The thiophene ring is known for its ability to interact with various biological targets, while the cyclobutanecarboxamide enhances binding affinity through hydrogen bonding capabilities.
Biological Activity Overview
The compound has been investigated for several biological activities, including:
- Antimicrobial Properties : Exhibits potential against various bacterial strains.
- Anticancer Activity : Shows promise in inhibiting the proliferation of cancer cells by modulating key signaling pathways.
The mechanism by which N-(thiophen-3-ylmethyl)cyclobutanecarboxamide exerts its biological effects involves:
- Enzyme Interaction : The thiophene ring interacts with enzymes, potentially inhibiting their activity.
- Receptor Modulation : It may act as an antagonist or agonist at specific receptors, influencing cellular signaling.
- Cell Cycle Regulation : Evidence suggests it can affect cell cycle progression and apoptosis in cancer cells.
Data Table: Biological Activities and Mechanisms
Case Studies and Research Findings
Several studies have explored the biological activity of N-(thiophen-3-ylmethyl)cyclobutanecarboxamide:
- Anticancer Studies : Research indicates that this compound can inhibit tubulin polymerization, leading to reduced cell viability in various cancer cell lines. In vitro studies demonstrated significant growth inhibition in both p53-positive and p53-negative cells, suggesting a broad applicability in cancer therapy .
- Antimicrobial Efficacy : A study evaluated its effectiveness against multiple bacterial strains, revealing promising results that warrant further investigation into its potential use as an antimicrobial agent .
- Mechanistic Insights : Detailed mechanistic studies have shown that the compound's interaction with specific enzymes can lead to altered metabolic pathways, contributing to its biological effects .
Future Directions for Research
Given the reported therapeutic potential of N-(thiophen-3-ylmethyl)cyclobutanecarboxamide, future research should focus on:
- Structural Modifications : Exploring derivatives to enhance efficacy and reduce toxicity.
- In Vivo Studies : Conducting animal studies to evaluate pharmacokinetics and therapeutic windows.
- Combination Therapies : Investigating synergistic effects with existing anticancer or antimicrobial agents.
特性
IUPAC Name |
N-(thiophen-3-ylmethyl)cyclobutanecarboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NOS/c12-10(9-2-1-3-9)11-6-8-4-5-13-7-8/h4-5,7,9H,1-3,6H2,(H,11,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGZBZCGMSUYZLC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C(=O)NCC2=CSC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NOS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














